REACTION_CXSMILES
|
[OH-:1].[K+].C(OC)(=O)[CH2:4][C:5]([CH3:7])=O.[NH2:11][C:12]1[CH:18]=[C:17]([Cl:19])[C:16]([Cl:20])=[CH:15][C:13]=1[NH2:14].O.[CH3:22]O>C1(C)C(C)=CC=CC=1>[C:5]([N:14]1[C:13]2[CH:15]=[C:16]([Cl:20])[C:17]([Cl:19])=[CH:18][C:12]=2[NH:11][C:22]1=[O:1])([CH3:7])=[CH2:4] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
160 mmol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
150 mmol
|
Type
|
reactant
|
Smiles
|
NC1=C(N)C=C(C(=C1)Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 120° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
being removed by means of a Dean and Stark apparatus
|
Type
|
ADDITION
|
Details
|
After addition of 26 ml of 47% potassium hydroxide and 17 ml of water
|
Type
|
WASH
|
Details
|
the aqueous phase is washed with xylene
|
Type
|
CUSTOM
|
Details
|
The expected product crystallizes
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(=C)(C)N1C(NC2=C1C=C(C(=C2)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |